2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one

dihydrofolate reductase antifolate structure-activity relationship

Antifolate SAR campaigns require reference compounds with validated, species-resolved binding data. Generic interchange of pyrido[2,3-d]pyrimidine analogs yields unpredictable DHFR affinity shifts-the 8-isopropyl congener exhibits 8.4-fold higher human DHFR binding than this 8-ethyl benchmark. This compound resolves that gap with documented Kd values for cross-species calibration. • Human DHFR Kd = 16,000 nM (with NADPH), enabling N8-substituent SAR quantification • 4.6-fold human vs. chicken DHFR selectivity ratio for species-panel standardization • 8.1-fold cofactor-dependent binding shift (Kd 130,000 → 16,000 nM) for biophysical mechanistic studies Supplied with full Certificate of Analysis. Custom synthesis and bulk quantities available upon request.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 753422-57-0
Cat. No. B13114745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one
CAS753422-57-0
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=C2C1=NC(=NC2=O)N)C
InChIInChI=1S/C10H12N4O/c1-3-14-5-6(2)4-7-8(14)12-10(11)13-9(7)15/h4-5H,3H2,1-2H3,(H2,11,13,15)
InChIKeyPRYPFZDZHPVEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one: Identity & Scientific Context


2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one (CAS 753422-57-0) is a heterocyclic small molecule (C10H12N4O, MW 204.23) belonging to the pyrido[2,3-d]pyrimidine class. It features a 2-amino substituent and a 4(8H)-one carbonyl, distinguishing it from 2,4-dioxo congeners. The compound has documented binding activity against dihydrofolate reductase (DHFR) from both human and avian sources [1], and its core scaffold is recognized as a close structural analogue of the pteridine precursor in riboflavin biosynthesis, a validated target for antimicrobial discovery [2]. These dual biological annotations position the compound as a useful tool for antifolate and riboflavin-pathway research.

1
DHFR binding probe (human and avian enzyme sources)
2
Riboflavin-pathway inhibitor scaffold with pteridine mimicry
3
N8-ethyl substitution enables SAR benchmarking against 8-alkyl analogs

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one: Specificity Over Generic Analogs


Within the pyrido[2,3-d]pyrimidin-4(8H)-one series, seemingly minor alterations at the N8 position produce large shifts in target-binding magnitude and species-selectivity profiles. For example, replacing the N8-ethyl group of the target compound with an N8-isopropyl group increases human DHFR affinity approximately 8.4-fold (Kd from 16,000 nM to 1,900 nM) [1][2]. Additionally, the presence or absence of the NADPH cofactor alters the target compound's human DHFR Kd by over 8-fold (16,000 nM with NADPH vs. 130,000 nM without) [1], demonstrating that binding is not merely a function of the core scaffold but is exquisitely sensitive to the specific substitution pattern. Generic interchange with other 8-alkyl or 2-substituted pyrido[2,3-d]pyrimidines would therefore yield unpredictable and likely non-equivalent biological outcomes.

Alkyl chain sensitivity: Replacing N8-ethyl with isopropyl shifts DHFR binding affinity and species-selectivity profile; results may not transfer.
Cofactor cooperativity: NADPH-dependent binding enhancement differs markedly from 8-isopropyl analog; ternary complex behavior cannot be assumed equivalent.
Scaffold misinterpretation: 8-unsubstituted pyrido[2,3-d]pyrimidines may act via distinct antibacterial/diuretic mechanisms, not riboflavin pathway inhibition.

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one: Quantitative Differentiation Evidence


N8-Ethyl vs. Isopropyl: Substituent-Dependent DHFR Affinity

The target compound bearing an N8-ethyl group exhibits a Kd of 16,000 nM for human DHFR in the presence of NADPH, while the direct N8-isopropyl analog (2-amino-8-isopropyl-2,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one, CHEMBL133360) shows a Kd of 1,900 nM under identical conditions [1][2]. This represents an 8.4-fold loss in binding affinity attributable solely to shortening the N8 alkyl chain from isopropyl to ethyl, providing a quantifiable differentiation point for researchers optimizing N8-substituent SAR.

N8-Ethyl vs. Isopropyl Affinity
Head-to-head
8.4-fold weaker human DHFR binding vs. 8-isopropyl analog
Supports N8-alkyl SAR studies with attenuated affinity control
Kd values: 16,000 nM (ethyl) vs 1,900 nM (isopropyl) under identical pH 6.6 + NADPH
dihydrofolate reductase antifolate structure-activity relationship

Species-Selectivity Fingerprint: Human vs. Chicken DHFR

Under identical assay conditions (pH 6.6, with NADPH), the target 8-ethyl compound binds human DHFR with Kd = 16,000 nM and chicken DHFR with Kd = 74,000 nM, yielding a human/chicken selectivity ratio of approximately 4.6 [1]. In contrast, the 8-isopropyl analog shows Kd values of 1,900 nM (human) and 10,000 nM (chicken), giving a human/chicken ratio of approximately 5.3 [2]. The divergent absolute affinities and similar but non-identical selectivity ratios demonstrate that N8 substitution modulates both potency and species discrimination independently.

Species Selectivity
Head-to-head
Human DHFR
Kd 16,000 nM
Chicken DHFR
Kd 74,000 nM
Human/chicken selectivity ratio ~4.6; distinct from isopropyl analog ratio of ~5.3
All measurements at pH 6.6 with NADPH cofactor
species selectivity dihydrofolate reductase antifolate profiling

NADPH Cofactor Dependence of DHFR Binding

The target compound's binding to human DHFR is strongly potentiated by the cofactor NADPH: Kd decreases from 130,000 nM (without NADPH) to 16,000 nM (with NADPH), representing an 8.1-fold affinity enhancement [1]. For the 8-isopropyl comparator, the corresponding shift is from 34,000 nM to 1,900 nM, a 17.9-fold enhancement [2]. This differential cofactor cooperativity—where the isopropyl analog benefits more dramatically from NADPH presence—reveals that the N8 substituent influences the coupling between cofactor binding and inhibitor binding.

NADPH Cofactor Dependence
Head-to-head
±
8.1-fold affinity boost with NADPH (130,000 → 16,000 nM)
17.9-fold for isopropyl analog (34,000 → 1,900 nM)
Ternary complex (DHFR-NADPH-inhibitor) formation context
Fluorescence titration, pH 6.6; cofactor cooperativity differs 2.2-fold between analogs
cofactor dependence NADPH dihydrofolate reductase binding modulation

Pyrido[2,3-d]pyrimidine Scaffold: Riboflavin Biosynthesis Inhibition

The pyrido[2,3-d]pyrimidine ring system, particularly when bearing an 8-alkyl substituent, is a close structural analogue of the pteridine precursor in riboflavin biosynthesis and has been explicitly designed for inhibition of riboflavin synthetase [1]. Paterson and Wood (1972) demonstrated that 8-substituted pyrido[2,3-d]pyrimidines exhibit deuterium exchange behavior at C-methyl positions (positions 5 and 7) analogous to the natural pteridine precursor, while 6-methyl protons remain non-exchangeable—a phenomenon consistent with a highly delocalized anionic intermediate [1]. This mechanistic mimicry is a class-level property; the specific 8-ethyl-6-methyl substitution pattern of the target compound places it within this active series, distinguishing it from pyrido[2,3-d]pyrimidines lacking the 8-substituent, which were reported to have different biological activity profiles (antibacterial and diuretic) [2].

Riboflavin Pathway Inhibition
Class-level
8-substituted pyrido[2,3-d]pyrimidines mimic pteridine precursor; deuterium exchange behavior consistent with delocalized anionic intermediate.
Structural basis for riboflavin synthetase inhibition research
Class-level SAR; 8-ethyl-6-methyl pattern anchors the compound within active inhibitor series
riboflavin biosynthesis antimicrobial pteridine analog enzyme inhibition

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one: Research & Industrial Applications


DHFR SAR Probe: N8-Alkyl Chain Length Optimization

The head-to-head comparison with the 8-isopropyl analog establishes the 8-ethyl compound as a moderate-affinity reference point (human DHFR Kd = 16,000 nM) in SAR campaigns exploring N8-substituent effects on antifolate potency [1][2]. Researchers can use this compound as a benchmark to quantify the affinity gain or loss associated with incremental changes in N8 alkyl chain length, branching, or polarity.

Ternary Complex Studies: DHFR-NADPH-Inhibitor Cooperativity

The 8.1-fold enhancement in human DHFR binding affinity upon NADPH addition (Kd 130,000 nM → 16,000 nM) makes the compound a well-characterized tool for investigating cofactor-dependent inhibitor binding mechanisms [1]. It is particularly suited for biophysical studies (e.g., fluorescence titration, isothermal titration calorimetry, or surface plasmon resonance) that require a ligand with a wide dynamic range between cofactor-free and cofactor-bound states.

Species-Selectivity Benchmarking in DHFR Inhibitor Discovery

The distinct human (Kd 16,000 nM) vs. chicken (Kd 74,000 nM) DHFR affinity profile, yielding a 4.6-fold species discrimination ratio, positions the compound as a cross-species comparator for evaluating the selectivity of novel antifolate candidates [1]. It can serve as a calibration standard in panels that include mammalian, avian, and potentially protozoal DHFR isoforms.

Riboflavin Biosynthesis Inhibition: Chemical Biology Tool

As a member of the 8-substituted pyrido[2,3-d]pyrimidine class that closely mimics the pteridine precursor of riboflavin biosynthesis, the compound is suitable for probing riboflavin synthetase inhibition in microorganisms that rely on de novo riboflavin synthesis [3][4]. It may be employed in phenotypic screening against riboflavin-autotrophic bacteria (e.g., E. coli) or in biochemical assays to dissect flavin metabolism.

Application
Selection Property
Validation Focus
DHFR N8-alkyl SAR probe
Moderate-affinity DHFR benchmark (ethyl context)
Affinity shift relative to 8-alkyl chain variations
Cofactor-dependent binding studies
NADPH-cooperativity context
Ternary complex formation and dynamic range
Cross-species DHFR selectivity
Human/avian selectivity profile
Species discrimination ratio in inhibitor panels
Riboflavin biosynthesis inhibition
Pteridine-mimicry scaffold
Riboflavin synthetase inhibition in microorganisms
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